molecular formula C18H24O12S B103569 Paederosidic acid

Paederosidic acid

Cat. No.: B103569
M. Wt: 464.4 g/mol
InChI Key: ICTKKPLVSHVNDV-FCVLBCLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iron glycinate, also known as ferrous bisglycinate, is a chelated form of iron where iron is bound to the amino acid glycine. This compound is known for its high bioavailability and minimal gastrointestinal side effects compared to other iron supplements. It is commonly used to treat and prevent iron deficiency anemia.

Biochemical Analysis

Biochemical Properties

Paederosidic acid plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several enzymes and proteins, including caspase-3, caspase-8, and caspase-9, which are key players in the apoptotic pathway . The compound upregulates pro-apoptotic proteins such as Bid and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, this compound stimulates the release of cytochrome c from mitochondria, further promoting apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In lung cancer cells, it induces mitochondria-mediated apoptosis, leading to cell death . The compound also affects cell signaling pathways by modulating the expression of genes involved in apoptosis and inflammation . In hepatocellular carcinoma cells, this compound inhibits cell growth, invasion, and angiogenesis while promoting apoptosis . These effects are dose-dependent and highlight the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates caspases, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the P2Y14 receptor, which is implicated in osteoclast formation and neuropathic pain . By downregulating the expression of NFAT2 and ATP6V0D2, this compound suppresses osteoclastogenesis and alleviates pain . These molecular interactions underscore the compound’s therapeutic potential in treating cancer and osteoarthritis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and exhibits long-term effects on cellular function when stored appropriately . In vitro studies have shown that this compound maintains its bioactivity for extended periods, with significant effects observed after 24 to 48 hours of treatment . In vivo studies indicate that the compound’s effects on cellular function, such as apoptosis and inflammation, persist over time, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory effects . At higher doses, this compound may cause adverse effects, including toxicity . Studies have shown that the compound’s therapeutic window is relatively wide, allowing for effective treatment at doses that minimize toxicity . These findings underscore the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to apoptosis and inflammation . The compound interacts with enzymes such as caspases and proteins involved in the mitochondrial apoptotic pathway . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its bioactivity . These interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as mitochondria, where it exerts its apoptotic effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This precise localization is essential for this compound’s bioactivity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron glycinate is typically synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction is carried out at a controlled temperature to ensure the formation of the chelate. The resulting product is then spray-dried to obtain a fine, free-flowing powder .

Industrial Production Methods: In industrial settings, iron glycinate is produced by reacting iron powder with glycine at a temperature of around 50°C for 24 hours. Alternatively, it can be prepared by reacting glycine with ferric chloride and then adding sodium hydroxide to precipitate the iron glycinate .

Chemical Reactions Analysis

Types of Reactions: Iron glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Reducing agents like ascorbic acid can be employed.

    Complexation: Various ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to study complex formation.

Major Products Formed:

Scientific Research Applications

Iron glycinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ferrous sulfate
  • Ferrous fumarate
  • Ferrous gluconate
  • Ferric citrate

Comparison:

Iron glycinate stands out due to its superior absorption and minimal side effects, making it a preferred choice for iron supplementation.

Properties

IUPAC Name

(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTKKPLVSHVNDV-FCVLBCLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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